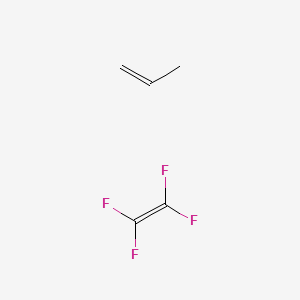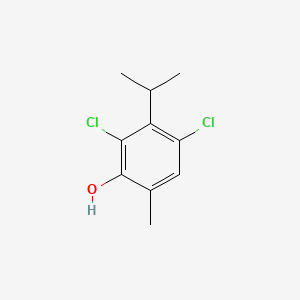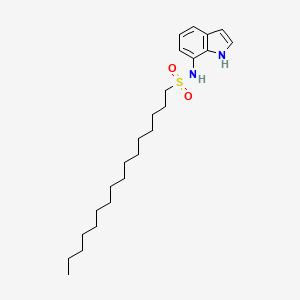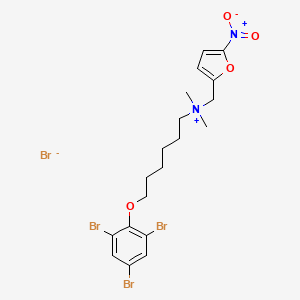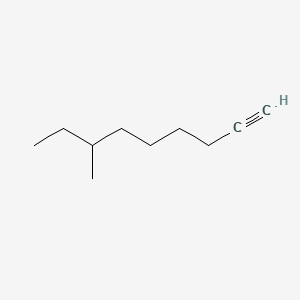
1-Nonyne, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyne, 7-methyl- is an organic compound with the molecular formula C10H18 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nonyne, 7-methyl- can be synthesized through various organic reactions involving alkynes. One common method involves the alkylation of terminal alkynes . For instance, the reaction of 1-heptyne with methyl iodide in the presence of a strong base like sodium amide can yield 7-methyl-1-nonyne .
Industrial Production Methods: Industrial production of 1-Nonyne, 7-methyl- typically involves catalytic processes . These processes often use catalysts such as palladium or nickel to facilitate the addition of alkyl groups to terminal alkynes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nonyne, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 1-Nonyne, 7-methyl- can yield alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Strong bases like sodium amide (NaNH2) are often employed.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Wissenschaftliche Forschungsanwendungen
1-Nonyne, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: This compound is explored for its potential in drug development, especially in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nonyne, 7-methyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and oxidative cleavage .
Vergleich Mit ähnlichen Verbindungen
- 1-Octyne (C8H14)
- 1-Decyne (C10H18)
- 1-Heptyne (C7H12)
Comparison: 1-Nonyne, 7-methyl- is unique due to the presence of a methyl group at the seventh carbon position, which influences its reactivity and physical properties. Compared to other alkynes like 1-Octyne and 1-Decyne, the methyl substitution provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
71566-65-9 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
7-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-8-9-10(3)5-2/h1,10H,5-9H2,2-3H3 |
InChI-Schlüssel |
ILTCNNWNFZMWTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
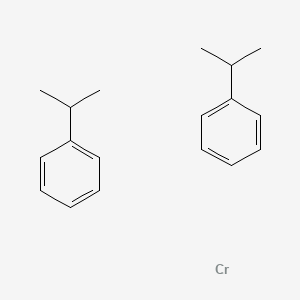
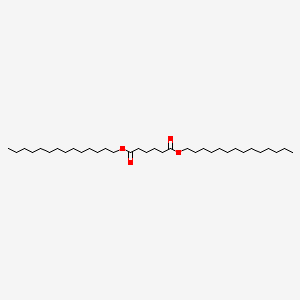
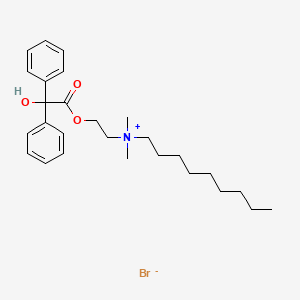
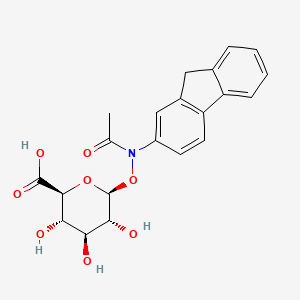
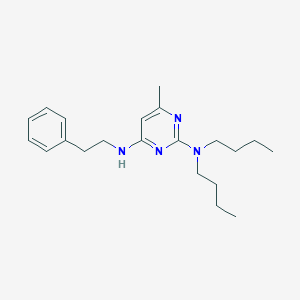
![5-[(10S,13R,14S,17R)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B15345877.png)
